Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate
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Overview
Description
Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate is an azo compound known for its vibrant color properties. Azo compounds are extensively used in various industries, including food, pharmaceuticals, cosmetics, textiles, and printing inks . This compound is structurally similar to 1-phenylazo-2-naphthol and has been studied for its metabolic and chemical properties .
Preparation Methods
The synthesis of Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with ethyl 3-nitrobenzoate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage. Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro and hydroxyl derivatives.
Reduction: The azo group can be reduced to form amines, which are significant in metabolic pathways.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like potassium permanganate.
Scientific Research Applications
Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Studied for its interactions with biological molecules and potential mutagenic effects.
Medicine: Investigated for its metabolic pathways and potential therapeutic applications.
Industry: Utilized in the production of colored materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate involves its interaction with biological molecules through its azo and nitro groups. These interactions can lead to the formation of reactive intermediates that may affect cellular processes. The molecular targets and pathways involved include enzyme inhibition and interaction with nucleic acids, which can result in mutagenic effects .
Comparison with Similar Compounds
Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate is unique due to its specific structural features and reactivity. Similar compounds include:
1-phenylazo-2-naphthol: Structurally similar but lacks the nitro group.
Ethyl 4-((2-hydroxy-1-naphthyl)azo)benzoate: Similar structure but without the nitro substitution.
Properties
CAS No. |
85136-50-1 |
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Molecular Formula |
C19H15N3O5 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
ethyl 4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-nitrobenzoate |
InChI |
InChI=1S/C19H15N3O5/c1-2-27-19(24)13-7-9-15(16(11-13)22(25)26)20-21-18-14-6-4-3-5-12(14)8-10-17(18)23/h3-11,23H,2H2,1H3 |
InChI Key |
KIHXVGLHHYYKOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-] |
Origin of Product |
United States |
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